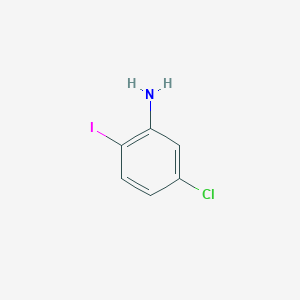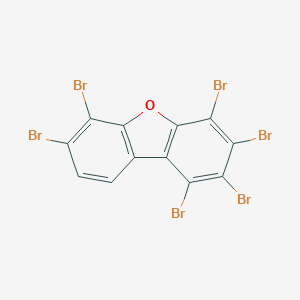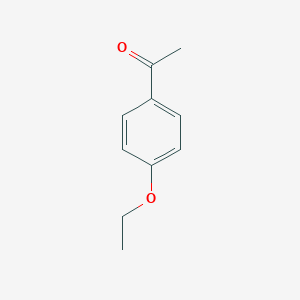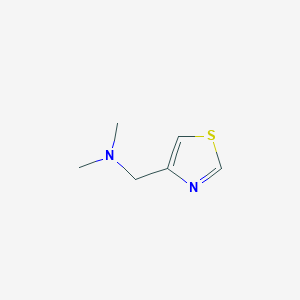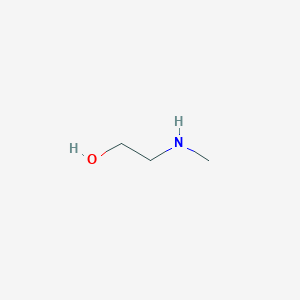
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble, non-toxic, and stable compound that can maintain the pH of a solution in a narrow range, making it an ideal choice for a wide range of applications.
作用机制
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide acts as a buffer by accepting or donating protons in a solution, thereby maintaining a stable pH range. The pKa of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is 7.55, which means that it is effective at buffering solutions in the pH range of 6.8 to 8.2. N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is also a zwitterionic compound, meaning that it has both positive and negative charges, which allows it to maintain its stability in a variety of solutions.
生化和生理效应
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal choice for use in biological and biochemical research. It does not interfere with enzyme activity, protein stability, or cell growth, and it is non-toxic to cells at the concentrations typically used in research applications.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide as a buffering agent is its ability to maintain a stable pH range in a solution. Additionally, it is highly soluble, non-toxic, and stable, making it an ideal choice for use in a wide range of applications. However, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, such as its inability to buffer solutions at pH values outside of its effective range (6.8 to 8.2) and its relatively high cost compared to other buffering agents.
未来方向
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been widely used in scientific research for many years, but there is still much to be learned about its properties and potential applications. Some possible future directions for research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide include:
1. Investigating the effects of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide on different cell types and tissues to better understand its potential applications in medical research.
2. Developing new methods for synthesizing N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide that are more cost-effective and environmentally friendly.
3. Exploring the use of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide in the development of new diagnostic tools, such as biosensors and immunoassays.
4. Studying the interaction of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide with other compounds and its potential effects on biological systems.
Conclusion
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a highly versatile and widely used buffering agent in scientific research. Its ability to maintain a stable pH range in a solution makes it an ideal choice for a wide range of applications, from cell culture to protein purification. While N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, its many advantages make it an essential tool for researchers in a variety of fields. Further research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is needed to fully understand its potential applications and properties.
合成方法
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-methylpiperazine with chloroacetic acid, followed by the addition of sodium hydroxide to form the final product. The synthesis of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a straightforward process that can be carried out using simple laboratory equipment, making it a cost-effective option for researchers.
科学研究应用
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is widely used in a variety of scientific research applications, including cell culture, protein purification, and enzyme assays. Its ability to maintain a stable pH range in a solution makes it an ideal buffering agent for these applications. Additionally, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been used in the development of various diagnostic tools, such as biosensors and immunoassays.
属性
CAS 编号 |
116818-76-9 |
|---|---|
产品名称 |
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide |
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(13)9-2-7-12/h12H,2-7H2,1H3,(H,9,13) |
InChI 键 |
OPWWESRJWHOPFK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)NCCO |
规范 SMILES |
CN1CCN(CC1)C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



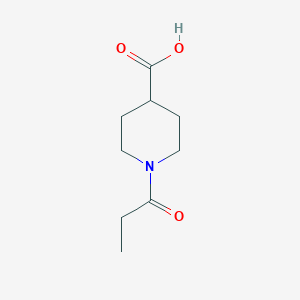
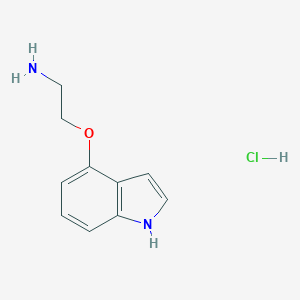
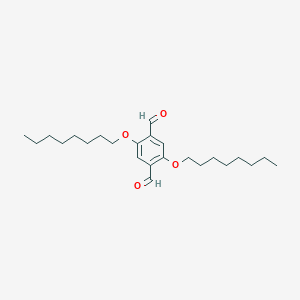
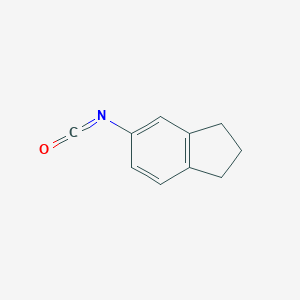
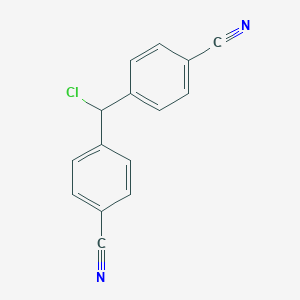
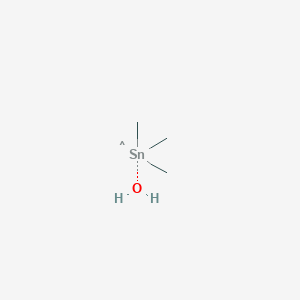
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
